molecular formula C14H20ClNO B4921045 N-(2-chlorophenyl)octanamide CAS No. 348594-59-2

N-(2-chlorophenyl)octanamide

Cat. No.: B4921045
CAS No.: 348594-59-2
M. Wt: 253.77 g/mol
InChI Key: FEYRPSIRRLRAFC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)octanamide, also known as capsaicin or trans-8-methyl-N-vanillyl-6-nonenamide, is a natural compound found in chili peppers. It is widely used in scientific research for its unique biochemical and physiological effects. Capsaicin has been shown to have a wide range of applications, from pain relief to cancer treatment.

Mechanism of Action

Capsaicin activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is responsible for the perception of heat and pain. When N-(2-chlorophenyl)octanamide binds to TRPV1, it causes an influx of calcium ions into the cell, leading to depolarization and the release of neurotransmitters. This results in the sensation of heat and pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, this compound has been shown to have a number of other physiological effects. It has been shown to increase metabolic rate and energy expenditure, making it a potential treatment for obesity. It has also been shown to have antibacterial and antifungal properties, making it useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

Capsaicin has a number of advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option. It also has a well-understood mechanism of action, making it useful for studying ion channels and neurotransmitter release. However, N-(2-chlorophenyl)octanamide can be difficult to work with due to its irritant properties, and care must be taken to avoid exposure to the eyes and skin.

Future Directions

There are a number of potential future directions for research on N-(2-chlorophenyl)octanamide. One area of interest is the development of this compound-based therapies for pain and inflammation. Another area of interest is the use of this compound as a potential treatment for obesity and metabolic disorders. Additionally, research on the antibacterial and antifungal properties of this compound could lead to the development of new treatments for infections.

Synthesis Methods

Capsaicin can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis involves the extraction of N-(2-chlorophenyl)octanamide from chili peppers using solvents such as ethanol or methanol. Chemical synthesis involves the use of various reagents to create the compound in a laboratory setting.

Scientific Research Applications

Capsaicin has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions such as arthritis. Additionally, N-(2-chlorophenyl)octanamide has been studied for its potential in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

N-(2-chlorophenyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYRPSIRRLRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367814
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348594-59-2
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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